molecular formula C23H24N4O3 B11006798 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide

Cat. No.: B11006798
M. Wt: 404.5 g/mol
InChI Key: GEGZNUOPJXKQOM-UHFFFAOYSA-N
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Description

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide is a complex organic compound that features a unique combination of furan, pyridazine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Furan Moiety: The furan ring can be introduced via a cyclization reaction involving a furan derivative and a suitable electrophile.

    Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The final step involves coupling the furan-pyridazine intermediate with the indole derivative using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and indole rings can be oxidized under strong oxidative conditions, leading to the formation of quinone-like structures.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine under mild reducing conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the pyridazine ring can yield dihydropyridazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s ability to undergo various chemical reactions makes it useful for the synthesis of novel materials with specific properties.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity and signal transduction pathways.

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide is unique due to its combination of furan, pyridazine, and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[1-(3-methylbutyl)indol-4-yl]acetamide

InChI

InChI=1S/C23H24N4O3/c1-16(2)10-12-26-13-11-17-18(5-3-6-20(17)26)24-22(28)15-27-23(29)9-8-19(25-27)21-7-4-14-30-21/h3-9,11,13-14,16H,10,12,15H2,1-2H3,(H,24,28)

InChI Key

GEGZNUOPJXKQOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

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